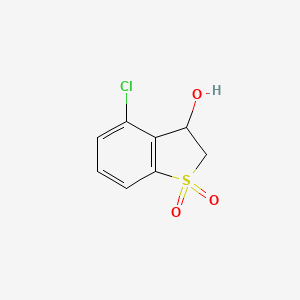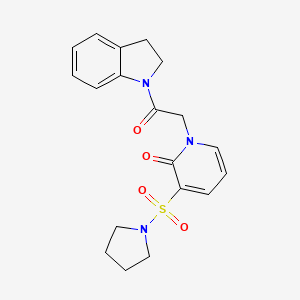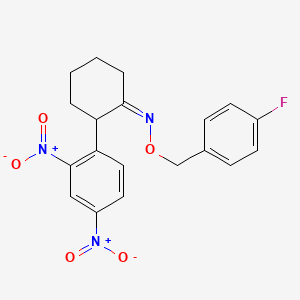
3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride is a fluorinated organic compound with the molecular formula C6H8F5N·HCl. This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a piperidine ring, making it a valuable building block in various chemical syntheses . The hydrochloride salt form enhances its stability and solubility in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the use of Selectfluor® as a fluorinating agent . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability . The use of advanced fluorinating reagents and catalysts can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various fluorinated derivatives and amines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets . The trifluoromethyl group, in particular, contributes to the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropyrrolidine: Another fluorinated piperidine derivative with similar applications in pharmaceuticals and agrochemicals.
4-(Trifluoromethyl)piperidine: A compound with a trifluoromethyl group at a different position, used in the synthesis of dopamine receptor antagonists.
3,3-Difluoropiperidine: A closely related compound with two fluorine atoms, used as a building block in various chemical syntheses.
Uniqueness
3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride is unique due to the combination of difluoro and trifluoromethyl groups on the piperidine ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of compounds with enhanced stability, lipophilicity, and biological activity .
Properties
IUPAC Name |
3,3-difluoro-4-(trifluoromethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F5N.ClH/c7-5(8)3-12-2-1-4(5)6(9,10)11;/h4,12H,1-3H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPMZSMDFXKDOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C(F)(F)F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF5N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
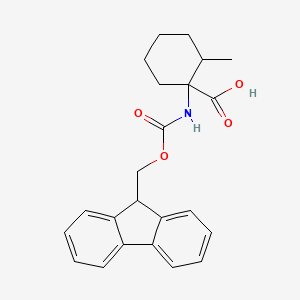
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2394882.png)

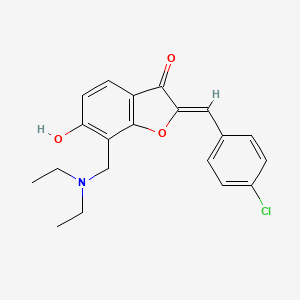
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B2394889.png)
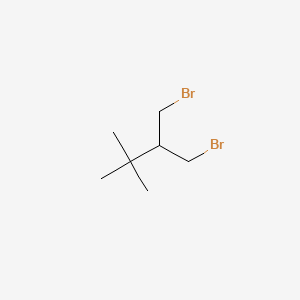
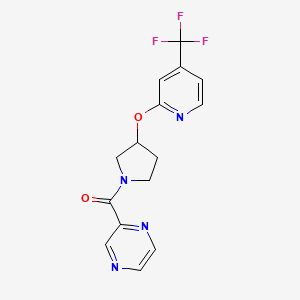
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2394893.png)
![5-(3-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2394895.png)
![3-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2394897.png)
![N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2394900.png)
